molecular formula C15H24N2 B13601774 2-(1-Benzylpiperidin-3-YL)propan-2-amine

2-(1-Benzylpiperidin-3-YL)propan-2-amine

Cat. No.: B13601774
M. Wt: 232.36 g/mol
InChI Key: PVGIFDXEYRKZNC-UHFFFAOYSA-N
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Description

2-(1-Benzylpiperidin-3-yl)propan-2-amine is a substituted piperidine derivative characterized by a benzyl group at the piperidine nitrogen (position 1) and a propan-2-amine moiety at position 3 of the piperidine ring (Figure 1). The compound’s structure combines the conformational flexibility of the piperidine ring with the aromatic and basic properties of the benzyl and amine groups.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-(1-benzylpiperidin-3-yl)propan-2-amine

InChI

InChI=1S/C15H24N2/c1-15(2,16)14-9-6-10-17(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12,16H2,1-2H3

InChI Key

PVGIFDXEYRKZNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-3-yl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the propan-2-amine group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and reducing agents like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Benzylpiperidin-3-yl)propan-2-amine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpiperidin-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(1-Benzylpiperidin-3-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpiperidin-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propan-2-amine Derivatives

2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8)
  • Structure : Propan-2-amine substituted with a 3,5-dichlorophenyl group.
  • Solubility: Lower lipophilicity than the target compound due to the absence of the piperidine ring. Applications: Used in synthetic intermediates for agrochemicals or pharmaceuticals .
2-(4-Methoxyphenyl)-N-(2-phenyl-1-(quinolin-2-yl)ethyl)propan-2-amine (3na)
  • Structure: Propan-2-amine with a 4-methoxyphenyl group and a quinoline-containing ethylamine chain.
  • Comparison: Methoxy group: Electron-donating effect enhances aromatic stability, contrasting with the benzyl group’s electron-neutral properties. Quinoline moiety: Introduces a bulky aromatic system, which may hinder binding to compact active sites compared to the piperidine-benzyl scaffold.

Halogenated Propan-2-amine Derivatives

2-(2-Bromo-5-fluorophenyl)propan-2-amine hydrochloride
  • Structure : Propan-2-amine substituted with bromo and fluoro groups on the phenyl ring.
  • Comparison :
    • Halogen effects : Bromine increases molecular weight and lipophilicity, while fluorine enhances metabolic stability.
    • Acid salt form : Improves aqueous solubility compared to the free base form of the target compound.
    • Synthetic utility : Intermediate for radiopharmaceuticals or PET tracers .
B. 1-(Fluorophenyl)propan-2-ylamine
  • Structure : Fluorophenyl-substituted propan-2-amine with a methyl group.
  • Comparison: Fluorine substitution: Reduces oxidative metabolism, increasing plasma half-life relative to the benzylpiperidine derivative.

Piperidine-Based Analogues

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine
  • Structure : Benzylpiperidine scaffold with a nitropyridinylamine group.
  • Comparison: Nitro group: Introduces strong electron-withdrawing effects, reducing basicity compared to the propan-2-amine substituent.
1-(1-Benzylpiperidin-3-yl)-1,6-dihydropyrazolo[3,4-d]pyrrolo[2,3-b]pyridine
  • Structure : Benzylpiperidine fused with a polyheterocyclic system.
  • Comparison :
    • Extended conjugation : Enhances UV absorbance and fluorescence properties, useful in analytical applications.
    • Synthetic complexity : Requires multi-step reactions, unlike the simpler propan-2-amine derivative .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
2-(1-Benzylpiperidin-3-yl)propan-2-amine Benzyl, piperidine, propan-2-amine ~248.3 (estimated) High lipophilicity, basic nitrogen
2-(3,5-Dichlorophenyl)propan-2-amine Dichlorophenyl 205.09 Electron-withdrawing, agrochemical use
2-(2-Bromo-5-fluorophenyl)propan-2-amine HCl Bromo, fluoro, HCl salt 283.57 Enhanced solubility, radiopharmaceutical
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine Nitropyridine, benzylpiperidine 324.36 Lab-restricted, nitro group toxicity

Research Implications and Gaps

  • Synthetic challenges : Efficient routes to modify the piperidine ring (e.g., replacing benzyl with fluorobenzyl) are needed to optimize bioactivity .
  • Safety considerations : Derivatives with nitro or halogen groups require rigorous toxicity profiling before therapeutic development .

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